molecular formula C17H18N2O4S2 B2655426 N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1798522-24-3

N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2655426
CAS RN: 1798522-24-3
M. Wt: 378.46
InChI Key: RPWFNQIRJWLDFJ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Tetrahydrofuran (THF) is a five-membered ring structure with four carbon atoms and one oxygen atom. It is a key building block in the synthesis of many pharmaceutical compounds.


Synthesis Analysis

Thiophene was discovered as a contaminant in benzene . It is used as a raw material in the synthesis of various agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives have been used in a variety of chemical reactions due to their versatile synthetic applicability and biological activity .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Novel Synthetic Approaches

Researchers have developed innovative synthetic routes to create compounds related to "N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide", highlighting the compound's role in facilitating new chemical reactions and pathways. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides demonstrates the utility of this compound in creating complex molecular architectures with high efficiency and yield (Mamedov et al., 2016).

Catalysis and Polymerization

The compound has shown remarkable efficacy in catalytic systems, particularly in coupling reactions and polymerization processes. A study on the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides underscores its catalytic prowess, facilitating efficient and selective transformations critical for synthesizing complex molecules (De, Yin, & Ma, 2017). Furthermore, its application in the synthesis and characterization of bimetallic nickel complexes for ethylene polymerization studies highlights its potential in improving polymer production techniques (Pelletier et al., 2008).

Advanced Material Development

The role of "N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide" extends into the development of new materials with enhanced properties. Research on the electrochemical communication in heterocyclic core systems containing thiophenes, furans, and pyrroles showcases how the compound can influence the electronic and electrochemical properties of materials, paving the way for novel applications in electronic devices and sensors (Hildebrandt et al., 2011).

Chemosensors and Metal Ion Detection

The compound's utility in designing chemosensors for selective recognition of metal ions, such as Pd2+, demonstrates its applicability in environmental monitoring and analytical chemistry. Studies have highlighted its effectiveness in creating turn-off chemosensors, offering sensitive and selective methods for detecting toxic metal ions in various environments (Shally et al., 2020).

Mechanism of Action

While the specific mechanism of action for “N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide” is not known, thiophene derivatives have been reported to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c20-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h2,4-6,8,11H,1,3,7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFNQIRJWLDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((tetrahydrofuran-2-yl)methyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide

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